N-(2-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(2-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C18H13F2N3O2 and its molecular weight is 341.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 341.09758299 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiovascular Research
This compound is part of a family known for their potential in cardiovascular research. Dihydropyridazinone derivatives, related structurally to N-(2-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, have been investigated for their inotropic activity, demonstrating potent positive inotropic effects in dogs, indicating their potential for treating heart failure. Compound 20 (LY195115) emerged as particularly potent, showcasing significant oral activity and long-acting effects, which highlights the therapeutic potential of these compounds in cardiovascular medicine (Robertson et al., 1986).
Anticancer Research
Research into new series of 3(2h)-one pyridazinone derivatives, including structures similar to the compound , has revealed potential antioxidant and anticancer activities. These compounds, synthesized through various chemical reactions, have demonstrated in vitro antioxidant activity, suggesting a role in combating oxidative stress-related diseases, including cancer. Molecular docking studies further support their potential efficacy against specific cancer targets (Mehvish & Kumar, 2022).
Antimicrobial Activity
Another application of derivatives similar to N-(2-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is in the development of novel antimicrobials. Studies involving the synthesis of related compounds have explored their efficacy against a range of microbial pathogens. These investigations highlight the potential for developing new antimicrobial agents based on this chemical backbone, addressing the growing concern of antibiotic resistance (El-hashash et al., 2014).
Molecular Docking and Drug Design
The compound and its derivatives are subjects of molecular docking studies aimed at understanding their interactions with biological targets. This research contributes to drug design efforts, particularly in identifying compounds with high specificity and efficacy against disease-related targets. Such studies are crucial in the early stages of drug development, providing insights into the molecular mechanisms of action and potential therapeutic applications (Y. Mary et al., 2020).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c19-13-6-2-1-5-12(13)15-9-10-18(25)23(22-15)11-17(24)21-16-8-4-3-7-14(16)20/h1-10H,11H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOMOGRSNHPOAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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